Butyl[1-(4-fluorophenyl)propyl]amine
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Overview
Description
Butyl[1-(4-fluorophenyl)propyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to a propyl chain, which is further substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(4-fluorophenyl)propyl]amine can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amine.
Another method involves the reductive amination of 4-fluorophenylacetone with butylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(4-fluorophenyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol or alkyl-substituted derivatives.
Scientific Research Applications
Butyl[1-(4-fluorophenyl)propyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[1-(4-fluorophenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Butyl[1-(4-chlorophenyl)propyl]amine
- Butyl[1-(4-bromophenyl)propyl]amine
- Butyl[1-(4-methylphenyl)propyl]amine
Uniqueness
Butyl[1-(4-fluorophenyl)propyl]amine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Compared to its analogs with different substituents (e.g., chlorine, bromine, or methyl groups), the fluorinated compound may exhibit distinct binding affinities, metabolic stability, and overall efficacy in various applications.
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)propyl]butan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-5-10-15-13(4-2)11-6-8-12(14)9-7-11/h6-9,13,15H,3-5,10H2,1-2H3 |
InChI Key |
SKQDHTHKMLHXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(CC)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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